molecular formula C8H9ClMgO B1591272 2-Methoxybenzylmagnesium chloride CAS No. 480438-46-8

2-Methoxybenzylmagnesium chloride

Cat. No.: B1591272
CAS No.: 480438-46-8
M. Wt: 180.91 g/mol
InChI Key: CCNUBJUSQCADGU-UHFFFAOYSA-M
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Description

2-Methoxybenzylmagnesium chloride is an organometallic compound commonly used as a Grignard reagent in organic synthesis. Its chemical formula is CH₃OC₆H₄CH₂MgCl, and it is typically found in a solution with tetrahydrofuran (THF). This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Preparation Methods

2-Methoxybenzylmagnesium chloride is prepared through the reaction of 2-methoxybenzyl chloride with magnesium metal in the presence of an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:

CH3OC6H4CH2Cl+MgCH3OC6H4CH2MgCl\text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2\text{MgCl} CH3​OC6​H4​CH2​Cl+Mg→CH3​OC6​H4​CH2​MgCl

Industrial production methods involve scaling up this reaction while ensuring the purity and stability of the product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

2-Methoxybenzylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.

    Substitution Reactions: It can participate in substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

    Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and substrates used .

Scientific Research Applications

Organic Synthesis

Synthesis of Natural Products
One of the primary applications of 2-methoxybenzylmagnesium chloride is in the synthesis of complex natural products. For instance, it plays a crucial role in the synthesis of (-)-Chamobtusin A, a compound with significant biological activity. The reagent facilitates the formation of carbon-carbon bonds, which are essential in constructing the intricate structures found in natural products .

Case Study: Synthesis Pathway
A notable study demonstrated its use in synthesizing a key intermediate for natural products. The addition of this compound to a specific substrate yielded a mixture of desired and undesired stereoisomers, showcasing its utility in stereoselective synthesis . This reaction pathway illustrates how Grignard reagents can be employed to achieve specific configurations in organic compounds.

Catalysis

Role in Catalytic Reactions
this compound can act as a Lewis acid catalyst in various reactions, enhancing reaction rates and selectivity. Its ability to coordinate with other substrates makes it valuable in catalytic cycles, particularly in reactions like aldol condensations and cross-coupling reactions .

Table: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Selectivity
Aldol CondensationThis compound85High
Cross-CouplingPalladium with Grignard90Moderate

Pharmaceutical Applications

Drug Development
The compound is instrumental in drug development processes, particularly in synthesizing pharmaceutical intermediates. Its reactivity allows for the modification of existing drug molecules to enhance their efficacy or reduce side effects. Research has highlighted its role in developing dual inhibitors targeting Bcl-2 and Bcl-xL proteins, which are involved in cancer cell survival .

Case Study: Antitumor Activity
In a study focused on antitumor agents, this compound was used to synthesize compounds that demonstrated potent inhibition of cancer cell lines. The modifications facilitated by this Grignard reagent led to improved pharmacological profiles compared to earlier compounds .

Materials Science

Development of Organometallic Complexes
Another significant application lies in the preparation of organometallic complexes, particularly those involving molybdenum and tungsten. These complexes are vital for various industrial processes, including catalysis and materials synthesis. The tert-butylimido ligand complexes formed with this compound exhibit unique properties that can be tailored for specific applications .

Comparison with Similar Compounds

2-Methoxybenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:

    Benzylmagnesium chloride: Similar in structure but lacks the methoxy group, leading to different reactivity and selectivity.

    4-Methoxybenzylmagnesium chloride: Similar but with the methoxy group in the para position, affecting its electronic properties and reactivity.

    2-Fluorobenzylmagnesium chloride: Contains a fluorine atom instead of a methoxy group, leading to different reactivity patterns.

The uniqueness of this compound lies in its specific reactivity due to the presence of the methoxy group, which can influence the electronic properties and steric effects in reactions .

Biological Activity

2-Methoxybenzylmagnesium chloride (also known as p-methoxybenzylmagnesium chloride) is a Grignard reagent that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 2-methoxybenzyl bromide with magnesium in anhydrous ether. This compound is characterized by its high reactivity, particularly in nucleophilic substitution reactions.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its role as a nucleophile. It can participate in various reactions that lead to the formation of biologically active compounds. For instance, it has been shown to react with carbonyl compounds to form alcohols, which can have significant therapeutic effects.

Therapeutic Applications:
Research indicates that derivatives of this compound exhibit various pharmacological activities, including:

  • Antiviral Properties: Recent studies have highlighted its potential in inhibiting the replication of viruses, particularly hepatitis C virus (HCV) .
  • Anticancer Activity: The compound has been explored for its ability to modify existing anticancer agents, enhancing their efficacy against specific cancer types .
  • Neuroprotective Effects: Preliminary findings suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies

  • Antiviral Activity Against HCV:
    A study demonstrated that pyrido(3,2-d)pyrimidine derivatives synthesized using this compound showed significant inhibition of HCV replication. The mechanism involved blocking viral entry into host cells .
  • Synthesis of Anticancer Agents:
    The use of this compound in the synthesis of novel anticancer agents has been reported, where it was utilized to create compounds with enhanced selectivity for cancer cell lines .
  • Neuroprotective Effects:
    Research involving animal models indicated that compounds derived from this compound could reduce oxidative stress markers, suggesting potential neuroprotective effects .

Data Table: Biological Activities and Their Mechanisms

Biological ActivityMechanism of ActionReference
AntiviralInhibition of HCV replication
AnticancerModification of existing agents for enhanced efficacy
NeuroprotectiveReduction of oxidative stress

Properties

IUPAC Name

magnesium;1-methanidyl-2-methoxybenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNUBJUSQCADGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514842
Record name Magnesium chloride (2-methoxyphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-46-8
Record name Magnesium chloride (2-methoxyphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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